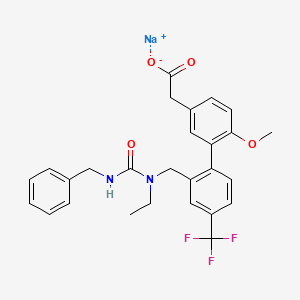

AM-211 sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1263077-74-2 |

|---|---|

Molecular Formula |

C27H26F3N2NaO4 |

Molecular Weight |

522.5 |

IUPAC Name |

sodium;2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate |

InChI |

InChI=1S/C27H27F3N2O4.Na/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2;/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34);/q;+1/p-1 |

InChI Key |

FMIRMLZTNYEOKX-UHFFFAOYSA-M |

SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)NCC3=CC=CC=C3.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AM-211 sodium |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Preliminary Mechanistic Studies of AM-211

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-211, identified as the sodium salt of [2'-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4'-trifluoromethyl-biphenyl-3-yl]-acetic acid, has emerged as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor type 2 (DP2). This guide provides a comprehensive overview of the preliminary studies that have elucidated its core mechanism of action. While the nomenclature "AM-211 sodium" refers to its formulation as a sodium salt, a common practice to enhance the physicochemical properties of a drug, its therapeutic activity is not mediated by direct interaction with sodium channels or modulation of sodium ion homeostasis. Instead, AM-211 exerts its effects through competitive antagonism of the DP2 receptor, a key player in the pathophysiology of allergic inflammation. This document will detail the experimental rationale, methodologies, and key findings from preclinical and early clinical evaluations that have established the pharmacological profile of AM-211.

Introduction: Deconstructing the "Sodium" in AM-211 and Unveiling the True Mechanism

In drug development, the formulation of an active pharmaceutical ingredient (API) is critical for its stability, solubility, and bioavailability. AM-211 is formulated as a sodium salt, a common strategy for acidic compounds to improve their aqueous solubility and suitability for pharmaceutical preparations. It is crucial for researchers to distinguish between the salt form of a drug and its mechanism of action. The "sodium" in AM-211 sodium does not imply a direct pharmacological effect on sodium-related biological pathways.

The primary therapeutic target of AM-211 is the prostaglandin D2 receptor type 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). DP2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand, prostaglandin D2 (PGD2), is a major pro-inflammatory mediator released from mast cells upon allergen challenge. The activation of DP2 by PGD2 orchestrates a cascade of events that drive the cardinal features of allergic inflammation, including the recruitment and activation of eosinophils and Th2 cells, mucus production, and airway hyperresponsiveness.

AM-211 was developed as a selective antagonist to block the PGD2/DP2 signaling axis, thereby offering a targeted therapeutic approach for allergic diseases such as asthma and allergic rhinitis. The preliminary studies on AM-211 were designed to rigorously characterize its binding affinity, selectivity, and functional antagonism at the DP2 receptor, and to evaluate its efficacy in relevant preclinical models of allergic inflammation.

Elucidating the Mechanism of Action: Key Experimental Approaches

The investigation into AM-211's mechanism of action followed a logical and systematic progression from in vitro characterization to in vivo validation. The causality behind these experimental choices was to first establish the drug's potency and selectivity at its molecular target and then to demonstrate its functional consequences in cellular and whole-organism models.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

The initial step in characterizing a novel receptor antagonist is to determine its binding affinity for the target receptor and its selectivity over other related receptors. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay for DP2 Receptor

-

Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human DP2 receptor (e.g., HEK293 cells).

-

Radioligand: A radiolabeled ligand with high affinity for the DP2 receptor, typically [3H]PGD2, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled AM-211.

-

Incubation and Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding equation to determine the inhibitory constant (Ki) of AM-211, which is a measure of its binding affinity.

Selectivity is assessed by performing similar binding assays with a panel of other prostanoid receptors (e.g., DP1, EP1-4, FP, IP, TP) and other unrelated GPCRs and enzymes. A high selectivity ratio (Ki at other receptors / Ki at DP2) is a desirable characteristic to minimize off-target effects.

Functional Assays: Demonstrating Antagonism

While binding assays confirm physical interaction with the receptor, functional assays are essential to demonstrate that this binding translates into a biological response, in this case, antagonism.

The DP2 receptor is a Gi-coupled GPCR. Upon agonist binding, it catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. A GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.[1]

Experimental Protocol: GTPγS Binding Assay

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the DP2 receptor are used.

-

Reaction Mixture: Membranes are incubated with [35S]GTPγS, a DP2 agonist (e.g., PGD2), and varying concentrations of AM-211.

-

Incubation and Termination: The reaction is allowed to proceed for a defined period and then terminated by rapid filtration.

-

Quantification and Analysis: The amount of membrane-bound [35S]GTPγS is quantified. The ability of AM-211 to inhibit the PGD2-stimulated [35S]GTPγS binding is used to determine its antagonist potency (IC50).

To assess the functional antagonism of AM-211 in a more physiologically relevant context, primary human inflammatory cells that endogenously express the DP2 receptor are utilized. Eosinophils and basophils are key effector cells in allergic inflammation and their responses to PGD2 are mediated through the DP2 receptor.

-

Eosinophil Shape Change Assay: PGD2 induces a rapid and transient change in the shape of eosinophils from a spherical to an elongated, polarized morphology. This response can be quantified by flow cytometry. AM-211 is expected to inhibit the PGD2-induced eosinophil shape change in a concentration-dependent manner.[1][2]

-

Basophil Activation Assay (CD63 Expression): Upon activation, basophils degranulate and upregulate the expression of surface markers such as CD63. PGD2 is a potent activator of basophils via the DP2 receptor. The ability of AM-211 to block PGD2-induced CD63 expression on basophils provides further evidence of its functional antagonism.

Experimental Workflow: Cellular Functional Assays

Caption: Workflow for assessing AM-211's functional antagonism in primary human eosinophils and basophils.

In Vivo Pharmacodynamic and Efficacy Models

The final stage of preliminary mechanistic studies involves demonstrating that the in vitro potency and functional antagonism of AM-211 translate into in vivo activity.

-

Pharmacodynamic (PD) Assay: A key in vivo PD marker for DP2 antagonism is the inhibition of 13,14-dihydro-15-keto-PGD2 (DK-PGD2)-induced leukocytosis in animal models, such as guinea pigs. DK-PGD2 is a stable metabolite of PGD2 and a selective DP2 agonist. Oral administration of AM-211 prior to DK-PGD2 challenge should result in a dose-dependent inhibition of the increase in circulating white blood cells, particularly eosinophils.[1]

-

Efficacy Models of Allergic Inflammation: To demonstrate therapeutic potential, AM-211 is evaluated in established animal models of allergic diseases.

-

Ovalbumin (OVA)-Induced Lung Inflammation in Guinea Pigs: This model mimics many features of allergic asthma. Guinea pigs are sensitized and subsequently challenged with OVA. Treatment with AM-211 is expected to reduce key inflammatory readouts such as eosinophil infiltration into the lungs.[1]

-

OVA-Induced Allergic Rhinitis in Mice: This model is used to assess the efficacy of AM-211 in the context of allergic rhinitis. AM-211 is expected to reduce symptoms such as sneezing and nasal rubbing, as well as inflammatory cell infiltration into the nasal passages.[1]

-

Data Presentation and Interpretation

The data from these preliminary studies collectively build a strong case for AM-211 as a potent and selective DP2 antagonist.

Table 1: Summary of In Vitro Potency and Selectivity of AM-211

| Assay Type | Species | Receptor | Result (Ki or IC50) | Reference |

| Radioligand Binding | Human | DP2 | High Affinity | [1] |

| Mouse | DP2 | High Affinity | [1] | |

| Rat | DP2 | High Affinity | [1] | |

| Guinea Pig | DP2 | High Affinity | [1] | |

| Human | Other Prostanoid Receptors | Low Affinity | [1] | |

| GTPγS Binding | Human | DP2 | Potent Antagonist | [1] |

| Eosinophil Shape Change | Human | DP2 | Potent Antagonist | [1][2] |

| Basophil Activation | Human | DP2 | Potent Antagonist | [1] |

Table 2: Summary of In Vivo Pharmacodynamic and Efficacy Data for AM-211

| Model | Species | Key Endpoint | Result | Reference |

| DK-PGD2-Induced Leukocytosis | Guinea Pig | Inhibition of Eosinophilia | Dose-dependent inhibition | [1] |

| OVA-Induced Lung Inflammation | Guinea Pig | Reduction of Lung Eosinophilia | Efficacious | [1] |

| OVA-Induced Allergic Rhinitis | Mouse | Reduction of Allergic Symptoms | Efficacious | [1] |

Proposed Signaling Pathway and Point of Intervention

The mechanism of action of AM-211 can be visualized as a direct blockade of the PGD2-DP2 signaling pathway.

Caption: Proposed mechanism of action of AM-211 in blocking the PGD2/DP2 signaling pathway.

Conclusion

The preliminary studies on AM-211 have rigorously established its mechanism of action as a potent and selective antagonist of the DP2 receptor. The "sodium" designation refers to its salt form and is not indicative of its therapeutic target. Through a combination of in vitro binding and functional assays, as well as in vivo pharmacodynamic and efficacy models, AM-211 has been shown to effectively block the pro-inflammatory cascade mediated by the PGD2/DP2 axis. These foundational studies have provided a strong rationale for the clinical development of AM-211 in the treatment of allergic diseases. The data from these early evaluations demonstrate the importance of a systematic, mechanism-driven approach to drug discovery and development, ensuring that therapeutic candidates are well-characterized before advancing to later-stage clinical trials.

References

-

Title: Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation Source: PubMed URL: [Link]

-

Title: Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2 Source: PubMed URL: [Link]

Sources

- 1. Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

AM-211 Sodium: Technical Monograph & Research Guide

The following technical guide provides an in-depth analysis of AM-211 Sodium , a highly selective Prostaglandin D2 Receptor 2 (DP2/CRTH2) antagonist. This document is structured for researchers and drug development professionals, focusing on mechanistic precision, experimental validation, and translational potential.

Target Class: GPCR Antagonist (DP2/CRTH2) | Therapeutic Area: Respiratory & Immuno-Inflammation

Executive Technical Summary

AM-211 Sodium (CAS: 1263077-74-2) is the sodium salt form of AM-211, a potent, orally bioavailable, and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as the DP2 receptor .[]

Originally developed by Amira Pharmaceuticals (now part of the Bristol-Myers Squibb lineage via acquisition), AM-211 represents a critical tool compound and therapeutic candidate for modulating the Prostaglandin D2 (PGD2) axis. Unlike DP1 antagonists, AM-211 specifically blocks the PGD2-mediated recruitment and activation of Th2 lymphocytes, eosinophils, and basophils, making it a pivotal agent in the study and treatment of asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis .

Key Technical Specifications:

-

Chemical Name: Sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate.[]

-

Molecular Formula: C₂₇H₂₆F₃N₂NaO₄

-

Primary Mechanism: Competitive antagonism of the Gi-coupled DP2 receptor.

-

Potency: Single-digit nanomolar IC₅₀ (Human DP2 ≈ 4.9 nM).

Chemical Architecture & Structural Logic

The efficacy of AM-211 stems from its optimized biphenyl-acetic acid scaffold, designed to overcome the poor bioavailability often associated with earlier indole-based CRTH2 antagonists.

Structural Analysis

The molecule is tripartite, consisting of:

-

Biphenyl Core: Provides a rigid scaffold that positions the pharmacophores in the correct spatial orientation to penetrate the hydrophobic transmembrane pocket of the GPCR.

-

Acetic Acid Tail (Ionizable Head): In the sodium salt form, this moiety improves aqueous solubility (critical for oral dosing). In the binding pocket, the carboxylate likely interacts with a positively charged residue (e.g., Arginine or Lysine) in the DP2 receptor orthosteric site.

-

Urea Linker & Benzyl Group: The "Eastern" region of the molecule contains a urea linkage and a lipophilic benzyl ring, optimized to engage hydrophobic sub-pockets, enhancing selectivity over the related DP1 receptor.

Physicochemical Properties (Table 1)

| Property | Value / Description | Significance |

| Form | White to off-white solid (Sodium Salt) | Salt form enhances dissolution rate compared to free acid. |

| Solubility | Soluble in DMSO (>10 mg/mL), Water (variable pH dependent) | Sodium salt dissociates in physiological media; free acid precipitates at low pH. |

| LogP (Predicted) | ~4.5 (Free Acid) | High lipophilicity necessitates the salt form for formulation. |

| Stability | Hygroscopic; store at -20°C desicated | Sensitive to moisture; stock solutions in DMSO are stable for months at -20°C. |

Pharmacodynamics: The DP2 Antagonism

AM-211 functions by silencing the PGD2-DP2 signaling axis. Under normal pathophysiology (e.g., asthma), Mast cell-derived PGD2 binds DP2 on eosinophils, triggering Gi-protein coupling. This reduces cAMP and mobilizes Calcium, driving chemotaxis.

Mechanism of Action (MOA)

AM-211 binds competitively to the DP2 receptor, preventing the conformational change required for G-protein activation.

-

Inhibition of Chemotaxis: Blocks eosinophil migration to the lung tissue.

-

Inhibition of Activation: Prevents shape change and degranulation (release of cytotoxic proteins).

-

Cytokine Dampening: Reduces Th2 cytokine release (IL-4, IL-5, IL-13).

Visualization: The PGD2-DP2 Signaling Blockade

The following diagram illustrates the signal transduction pathway and the specific intervention point of AM-211.

Caption: AM-211 prevents PGD2-induced Gi-protein coupling, thereby halting Calcium flux and downstream eosinophil migration.

Pharmacological Profile & Selectivity

AM-211 is distinguished by its high selectivity, a critical attribute to avoid the vascular side effects associated with DP1 or IP receptor blockade.

Potency Across Species (Table 2)

Data derived from radioligand binding assays (displacement of [³H]-PGD2).

| Species | Target (DP2) IC₅₀ (nM) | Notes |

| Human | 4.9 | Highly potent; suitable for human translational models. |

| Mouse | 7.8 | Validates use in murine asthma/rhinitis models.[2] |

| Guinea Pig | 4.9 | Excellent correlation with human potency. |

| Rat | 10.4 | Slightly lower potency but still highly active.[3] |

Selectivity Screen (Table 3)

| Receptor / Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs DP2) |

| DP1 Receptor | > 100 | > 20,000-fold |

| TP (Thromboxane) | > 100 | > 20,000-fold |

| IP (Prostacyclin) | > 100 | > 20,000-fold |

| COX-1 / COX-2 | > 100 | No enzymatic inhibition observed. |

Source: Bain et al., 2011 (Amira Pharmaceuticals data).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility in research settings, the following protocols utilize AM-211 Sodium. These workflows are designed to be self-validating by including positive (PGD2) and negative (Vehicle) controls.

Protocol A: Human Eosinophil Shape Change Assay

Objective: Quantify the functional antagonism of AM-211 against PGD2-induced cytoskeletal rearrangement.

Reagents:

-

Fresh human whole blood (heparinized).

-

AM-211 Sodium (10 mM stock in DMSO).

-

PGD2 (Agonist).[3]

-

Fixative (Formaldehyde).

Workflow:

-

Preparation: Dilute AM-211 Sodium in assay buffer (PBS + 0.1% BSA) to generate a concentration curve (e.g., 0.1 nM to 1 µM).

-

Pre-incubation: Incubate 90 µL of whole blood with 10 µL of AM-211 dilution for 15 minutes at 37°C.

-

Control: Vehicle (0.1% DMSO final).

-

-

Stimulation: Add PGD2 (final concentration EC₈₀, typically ~30-50 nM) and incubate for exactly 4 minutes .

-

Termination: Immediately transfer to ice and add 250 µL of cold fixative/lysing solution to stop the reaction and lyse RBCs.

-

Readout: Analyze via Flow Cytometry. Gate on Eosinophils (high side scatter, CD16 negative). Measure Forward Scatter (FSC) as a proxy for shape change.

-

Validation: The PGD2-only sample must show a significant FSC increase (>20%) over baseline. AM-211 should dose-dependently inhibit this increase.

Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine binding affinity (Ki) in membrane preparations.

-

Membranes: HEK293 cells stably expressing human DP2.

-

Ligand: [³H]-PGD2 (approx. 1-2 nM).

-

Non-specific Binding (NSB): Define using 1 µM unlabeled PGD2 or 10 µM Ramatroban.

-

Incubation: 60 minutes at Room Temperature in binding buffer (10 mM HEPES, 10 mM MnCl₂, pH 7.4). Note: MnCl₂ is crucial for DP2 agonist binding.

-

Harvest: Filter through GF/C plates pre-soaked in 0.5% PEI (to reduce background).

-

Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Visualization: Experimental Workflow Logic

Caption: Step-by-step workflow for the Eosinophil Shape Change assay, the gold-standard functional readout for DP2 antagonists.

Preclinical Efficacy & Translational Insights

AM-211 has demonstrated robust efficacy in vivo, validating the DP2 receptor as a therapeutic target.

-

Allergic Rhinitis (Murine Model): In OVA-sensitized mice, oral administration of AM-211 significantly inhibited sneezing frequency and nasal rubbing. This suggests that DP2 signaling contributes to the sensory nerve stimulation or local inflammation driving these symptoms.

-

Asthma (Guinea Pig Model): AM-211 reduced PGD2-induced leukocyte influx into the airways.

-

Pharmacokinetics: The sodium salt formulation provides rapid absorption. However, species differences in metabolism (e.g., acyl glucuronidation) must be considered when scaling to humans.

Translational Caution: While highly effective in animals, the redundancy of inflammatory pathways in humans (e.g., IL-5, IL-13, IgE pathways) means AM-211 is best viewed as part of a combination therapy or for specific endotypes (e.g., high-PGD2 asthma).

References

-

Bain, G., et al. (2011). Pharmacology of AM211, a Potent and Selective Prostaglandin D2 Receptor Type 2 Antagonist That Is Active in Animal Models of Allergic Inflammation. Journal of Pharmacology and Experimental Therapeutics, 338(1), 290–301. Link

-

Stebbins, K. J., et al. (2010). DP2 Antagonists for the Treatment of Asthma and Allergic Rhinitis. Patent WO2010/019252. (Assignee: Amira Pharmaceuticals).[4][5] Link

-

Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives, 20(10), 617. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44158492, AM-211.Link

-

MedChemExpress. AM211 Sodium Product Datasheet & Solubility Data.Link

Sources

Methodological & Application

Application Note: AM-211 Sodium Experimental Protocol for Cell Culture

Executive Summary & Mechanism of Action

AM-211 sodium is a potent, highly selective, and orally bioavailable antagonist of the Prostaglandin D2 receptor 2 (DP2) , historically known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).[1]

In the context of allergic inflammation and asthma drug development, AM-211 serves as a critical tool compound.[1] It functions by competitively blocking the binding of Prostaglandin D2 (PGD2) to the DP2 receptor.[1] Since DP2 is a Gi/o-coupled GPCR , its activation by PGD2 typically inhibits adenylyl cyclase (lowering cAMP), induces calcium mobilization, and drives chemotaxis in Th2 lymphocytes, eosinophils, and basophils.

Mechanistic Pathway:

-

Agonist (PGD2): Binds DP2

Activates G -

Antagonist (AM-211): Binds DP2

Prevents G

Signal Transduction Diagram

Caption: AM-211 competitively antagonizes DP2, preventing Gi-mediated inhibition of cAMP accumulation.[1]

Material Preparation & Handling[2]

Scientific Rationale: AM-211 is supplied as a sodium salt to improve aqueous solubility compared to its free acid form.[1] However, for precise IC50 determination, initial reconstitution in an organic solvent (DMSO) is recommended to ensure complete solubilization before dilution into aqueous buffers.

Compound Specifications

| Property | Value | Notes |

| Compound Name | AM-211 Sodium | Do not confuse with Sodium Benzoate (E211) |

| MW | 522.5 g/mol | Use this value for Molarity calculations |

| Target | DP2 (CRTH2) | IC50: ~4.9 nM (Human) [1] |

| Solubility | DMSO (>50 mg/mL); Water (Variable) | DMSO stock recommended for stability |

| Storage | -20°C (Solid); -80°C (Solution) | Protect from light and moisture |

Reconstitution Protocol

-

Stock Solution (10 mM):

-

Aliquot & Storage:

-

Divide into 50 µL aliquots in amber microcentrifuge tubes.

-

Store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).[1]

-

Cell Culture Models

To evaluate AM-211, you must use a cell system expressing DP2.[1][3]

-

Primary Model (Physiological): Human Th2-polarized T cells or Eosinophils isolated from whole blood.[1]

-

Screening Model (Robust): HEK293 or CHO cells stably transfected with human DP2 (hDP2-HEK293).[1]

Note: The protocol below focuses on the hDP2-HEK293 model using a cAMP Functional Assay , as this provides the most quantitative and reproducible data for potency determination.

Experimental Protocol: cAMP Modulation Assay

Objective: Determine the antagonistic potency (IC50) of AM-211 against PGD2-induced Gi signaling. Principle: PGD2 inhibits Forskolin-induced cAMP production.[1] AM-211 reverses this inhibition.[1]

Reagents Required[1][4]

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free) + 500 µM IBMX (Phosphodiesterase inhibitor).[1] Note: BSA is critical to mimic physiological protein binding.[1]

-

Stimulation Mix: PGD2 (Agonist) + Forskolin (Adenylyl cyclase activator).[1]

-

Detection System: HTRF cAMP kit (Cisbio) or cAMP-Glo (Promega).[1]

Step-by-Step Workflow

Step 1: Cell Preparation[1]

-

Harvest hDP2-HEK293 cells at 80-90% confluency.[1]

-

Resuspend cells in Assay Buffer at a density of 2 x 10^6 cells/mL .

-

Dispense 5 µL (10,000 cells) per well into a white 384-well low-volume plate.

Step 2: Antagonist (AM-211) Pre-incubation[1]

-

Prepare a 4X serial dilution of AM-211 in Assay Buffer.[1]

-

Start at 10 µM (final assay conc)

1:3 dilutions down to 0.1 nM. -

Include a "Vehicle Only" control (DMSO matched).

-

-

Add 5 µL of 4X AM-211 to the cells.

-

Incubate: 15 minutes at Room Temperature (RT).

-

Why? Allows AM-211 to reach equilibrium occupancy at the receptor before the agonist competes.[1]

-

Step 3: Agonist Stimulation[1]

-

Prepare 2X Stimulation Mix :

-

Forskolin: Final assay concentration should be 10 µM (prepare 20 µM).

-

PGD2: Final assay concentration should be EC80 (typically ~10-30 nM for hDP2).[1] Prepare 2X concentration.

-

-

Add 10 µL of Stimulation Mix to the wells.

-

Incubate: 30-45 minutes at RT.

Step 4: Detection & Analysis

-

Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) as per kit manufacturer instructions.[1]

-

Incubate 1 hour.

-

Read plate on a TR-FRET compatible reader (e.g., EnVision).

Experimental Workflow Diagram

Caption: Step-wise addition protocol for the cAMP competition assay.

Data Analysis & Quality Control

Calculation of IC50

Since AM-211 restores cAMP levels suppressed by PGD2, the data will form a sigmoidal dose-response curve where Signal increases with AM-211 concentration .[1]

-

Normalize Data:

-

0% Effect (Min Signal): Cells + PGD2 + Forskolin + Vehicle (Max suppression of cAMP).[1]

-

100% Effect (Max Signal): Cells + Vehicle + Forskolin (No PGD2 suppression).

-

-

Curve Fit: Use a 4-parameter logistic (4PL) non-linear regression:

[1] -

Expected Results:

-

IC50: 4.0 – 8.0 nM (in the presence of 0.1-0.2% BSA) [1][2].[1]

-

Hill Slope: ~1.0 (Indicative of 1:1 competitive binding).

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High IC50 (>20 nM) | High Protein Binding | Reduce BSA to 0.1% or ensure PGD2 conc is not >EC80.[1] |

| No "Window" | PGD2 degraded | PGD2 is labile. Prepare fresh from ethanolic stock daily. |

| Variable Replicates | DMSO tolerance | Ensure final DMSO < 0.5%. Use AM-211 Sodium for better aqueous mixing.[1] |

| Low Signal | Poor Transfection | Verify DP2 surface expression via Flow Cytometry. |

References

-

Bain G, et al. "Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation."[4][5] Journal of Pharmacology and Experimental Therapeutics. 2011; 338(1):290-301.[1][5]

-

MedChemExpress. "AM211 Sodium Product Information." MedChemExpress Datasheet. Accessed 2023.[6]

-

Pettipher R, et al. "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News Perspect. 2008; 21(6):317-322.[1]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. TW202143982A - Antiviral compounds - Google Patents [patents.google.com]

- 3. Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]

Application Notes and Protocols for the Preparation of AM-211 Sodium Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction to AM-211 Sodium

AM-211 sodium is a novel and potent antagonist of the prostaglandin D2 (PGD2) receptor type 2 (DP2, also known as CRTH2).[1] The PGD2-DP2 signaling pathway is a key inflammatory cascade implicated in various allergic diseases, such as asthma and allergic rhinitis. By selectively blocking this receptor, AM-211 serves as a critical tool for researchers investigating the roles of PGD2 in inflammation and for professionals in the development of new therapeutic agents for allergic and inflammatory conditions. Accurate and consistent preparation of AM-211 sodium stock solutions is the foundational step for reliable and reproducible experimental outcomes in both in vitro and in vivo studies.

This guide provides a detailed, field-proven protocol for the preparation of AM-211 sodium stock solutions, grounded in established principles of chemical handling and solution preparation for research-grade compounds.

Chemical and Physical Properties of AM-211 Sodium

A comprehensive understanding of the physicochemical properties of a compound is paramount for its proper handling and use. The key properties of AM-211 sodium are summarized in the table below.[1]

| Property | Value |

| Chemical Name | sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate |

| CAS Number | 1263077-74-2 (sodium salt) |

| Molecular Formula | C₂₇H₂₆F₃N₂NaO₄ |

| Molecular Weight | 522.50 g/mol |

| Appearance | Solid powder |

Core Protocol: Preparation of AM-211 Sodium Stock Solution

The following protocol outlines the recommended procedure for reconstituting AM-211 sodium from its solid powder form to create a high-concentration stock solution. The choice of Dimethyl Sulfoxide (DMSO) as the primary solvent is based on its widespread use for dissolving a broad array of organic molecules, including many prostaglandin receptor antagonists, intended for biological assays.[2][3][4][5]

I. Required Materials and Equipment

Materials:

-

AM-211 sodium (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS) for preparing working solutions

-

Sterile microcentrifuge tubes or cryogenic vials for aliquoting

Equipment:

-

Analytical balance

-

Vortex mixer

-

Pipettes (P1000, P200, P20) and sterile tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

-

Optional: Benchtop centrifuge for pelleting powder

II. Safety Precautions

As with any research chemical for which a comprehensive safety data sheet (SDS) may not be readily available, it is crucial to handle AM-211 sodium with a high degree of caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.

-

Spill Management: In case of a spill, contain the material, prevent it from entering waterways, and dispose of it in accordance with local regulations for chemical waste.

-

First Aid: In case of contact with skin or eyes, wash the affected area thoroughly with water and seek medical attention if irritation persists. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

III. Step-by-Step Protocol for a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution of AM-211 sodium in DMSO. This concentration is a common starting point for subsequent dilutions into experimental media.

Step 1: Pre-Reconstitution Preparation

-

Allow the vial containing the AM-211 sodium powder to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can affect the stability and accurate weighing of the compound.[6]

-

Briefly centrifuge the vial to ensure that all the powder is collected at the bottom. This is particularly important for small quantities of lyophilized powder.[6]

Step 2: Calculating the Required Mass and Volume

-

The goal is to prepare a stock solution of a specific molarity (M). The fundamental equation for this calculation is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

To prepare 1 mL of a 10 mM stock solution:

-

Molarity = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 522.50 g/mol

-

Mass required = 0.010 mol/L x 0.001 L x 522.50 g/mol = 0.005225 g = 5.225 mg

-

Step 3: Dissolving the Compound

-

Accurately weigh out 5.23 mg of AM-211 sodium powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

-

Add 1.0 mL of anhydrous DMSO to the tube containing the AM-211 sodium.

-

Cap the tube securely and vortex gently until the solid is completely dissolved. Visual inspection should confirm a clear, particulate-free solution. If the compound is slow to dissolve, gentle warming (to no more than 37°C) or brief sonication can be employed, but monitor for any signs of precipitation upon returning to room temperature.

IV. Preparation of Working Solutions

For most cell-based assays, the high concentration of DMSO in the stock solution can be cytotoxic. Therefore, it is essential to dilute the stock solution into an aqueous buffer or cell culture medium to a final DMSO concentration that is tolerated by the experimental system (typically ≤0.1% v/v).

-

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or buffer.

V. Workflow for AM-211 Sodium Stock Solution Preparation

Caption: Workflow for preparing AM-211 sodium stock solution.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the AM-211 sodium stock solution.

-

Short-term Storage: For use within days to weeks, the stock solution can be stored at 0 - 4°C, protected from light.[1]

-

Long-term Storage: For extended storage (months to years), it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed cryogenic vials and store at -20°C or -80°C.[1] This practice minimizes degradation from repeated freeze-thaw cycles.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Compound does not fully dissolve | Insufficient mixing or low solubility at the target concentration. | Continue to vortex gently. If necessary, briefly sonicate the solution or warm it gently (not exceeding 37°C). If the compound still does not dissolve, consider preparing a lower concentration stock solution. |

| Precipitation observed after cooling | The compound may have limited solubility at room temperature after being warmed to dissolve. | If precipitation occurs, warm the solution again before making further dilutions. It is advisable to prepare fresh dilutions for each experiment. |

| Inconsistent experimental results | Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot for each experiment. Ensure the stock solution has been stored correctly, protected from light and moisture. |

References

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C. [Link]

-

Prostaglandin E2 | Prostanoid Receptor Agonists: Tocris Bioscience - R&D Systems. [Link]

-

How to Reconstitute Lyophilized Proteins - R&D Systems. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. EP4 receptor antagonist 5 | Prostaglandin Receptor | | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]

AM-211 Sodium: A Comprehensive Guide to In Vivo Administration for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting the Prostaglandin D2 Pathway with AM-211 Sodium

AM-211 sodium is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor type 2 (DP2), also known as CRTH2.[1] PGD2 is a critical lipid mediator involved in the pathophysiology of allergic inflammation, making its receptor, DP2, a key therapeutic target for diseases such as asthma and allergic rhinitis.[2] AM-211 has demonstrated efficacy in animal models of allergic inflammation and exhibits good oral bioavailability in preclinical species, including rats and dogs.[1] This guide provides a comprehensive overview and detailed protocols for the in vivo administration of AM-211 sodium in a research setting.

Mechanism of Action: The Role of the DP2 Receptor in Allergic Inflammation

Prostaglandin D2 (PGD2) is primarily produced by mast cells during an allergic response.[3] It exerts its pro-inflammatory effects through two G-protein coupled receptors: the DP1 and DP2 receptors.[3] While the DP1 receptor is associated with vasodilation and the inhibition of platelet aggregation, the DP2 receptor is predominantly expressed on immune cells central to the type 2 inflammatory response, including T-helper 2 (Th2) cells, eosinophils, and basophils.[3]

Activation of the DP2 receptor by PGD2 triggers a signaling cascade that leads to:

-

Chemotaxis: The recruitment of eosinophils, basophils, and Th2 cells to the site of inflammation.

-

Activation of Inflammatory Cells: The release of pro-inflammatory mediators from these cells, amplifying the allergic response.

AM-211, as a DP2 receptor antagonist, competitively binds to the DP2 receptor, thereby blocking the downstream signaling initiated by PGD2. This inhibition of DP2 signaling is the basis for its therapeutic potential in mitigating allergic inflammation.

Figure 1: Simplified signaling pathway of the DP2 receptor and the inhibitory action of AM-211.

Preclinical In Vivo Administration of AM-211 Sodium

Physicochemical Properties and Formulation

Table 1: Physicochemical Properties of AM-211 Sodium

| Property | Value | Source |

| CAS Number | 1263077-74-2 | [1] |

| Molecular Formula | C₂₇H₂₆F₃N₂NaO₄ | [1] |

| Molecular Weight | 522.50 g/mol | [1] |

| Appearance | Solid powder | [1] |

Vehicle Selection for Oral Gavage:

The choice of vehicle is critical for ensuring consistent and accurate dosing. For many preclinical oral studies, especially with compounds that may have limited water solubility, aqueous suspensions using suspending agents are preferred.

Recommended Vehicle: A common and generally well-tolerated vehicle for oral gavage in rodents is an aqueous solution of 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in sterile water. These agents increase the viscosity of the solution, helping to keep the compound uniformly suspended during dosing.

Dose Selection and Dose-Response Considerations

In a mouse model of allergic rhinitis, oral administration of AM-211 at a dose of 10 mg/kg was shown to be effective.[4] For initial studies, this dose can serve as a starting point. However, it is highly recommended to perform a dose-response study to determine the optimal dose for a specific animal model and experimental endpoint. A typical dose-response study might include doses ranging from 1 mg/kg to 30 mg/kg.

Table 2: Example Dosing Regimen for a Mouse Model of Allergic Rhinitis

| Parameter | Recommendation | Rationale |

| Species | Mouse (e.g., BALB/c) | Commonly used for allergic disease models. |

| Route of Administration | Oral gavage | AM-211 has good oral bioavailability.[1] |

| Dose | 10 mg/kg | Previously shown to be effective in a mouse model.[4] |

| Dosing Frequency | Once daily | Based on the reported long half-life in humans. |

| Timing of Administration | 1 hour prior to allergen challenge | To ensure peak plasma concentrations coincide with the inflammatory stimulus.[4] |

Pharmacokinetics

Protocols for In Vivo Administration

Protocol 1: Preparation of AM-211 Sodium Dosing Suspension (1 mg/mL for a 10 mg/kg dose in a 20g mouse)

Materials:

-

AM-211 sodium powder

-

0.5% (w/v) Methylcellulose (or CMC) in sterile water

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Spatula

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional, for larger volumes)

Procedure:

-

Calculate the required amount of AM-211 sodium:

-

For a 10 mg/kg dose in a 20 g mouse, the dose per mouse is 0.2 mg.

-

The typical oral gavage volume for a 20 g mouse is 0.2 mL (10 mL/kg).

-

Therefore, the required concentration of the dosing solution is 1 mg/mL.

-

To prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of AM-211 sodium.

-

-

Prepare the 0.5% methylcellulose vehicle:

-

Add 50 mg of methylcellulose to 10 mL of sterile water.

-

Mix thoroughly until a homogenous suspension is formed. Gentle heating may aid in dissolution, but ensure the solution returns to room temperature before adding the compound.

-

-

Prepare the AM-211 sodium suspension:

-

Weigh 10 mg of AM-211 sodium and place it in a sterile vial.

-

Add a small volume (e.g., 1 mL) of the 0.5% methylcellulose vehicle to the vial containing the AM-211 sodium.

-

Create a paste by triturating the powder with the vehicle using a small spatula or by vortexing.

-

Gradually add the remaining volume of the 0.5% methylcellulose vehicle to reach the final volume of 10 mL.

-

Vortex the suspension thoroughly for at least 1-2 minutes to ensure homogeneity. If preparing a larger volume, use a magnetic stirrer for continuous mixing.

-

-

Storage and Handling:

-

It is recommended to prepare the dosing suspension fresh on the day of use.

-

If short-term storage is necessary, store at 2-8°C, protected from light. Before administration, allow the suspension to return to room temperature and vortex thoroughly to re-suspend the compound.

-

Always vortex the suspension immediately before drawing each dose to ensure uniformity.

-

Protocol 2: Oral Gavage Administration in Mice

Materials:

-

Prepared AM-211 sodium dosing suspension

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)

-

1 mL syringe

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the dosing volume. For a 10 mg/kg dose and a 1 mg/mL suspension, the dosing volume is 10 µL per gram of body weight (e.g., 200 µL for a 20 g mouse).

-

-

Dose Preparation:

-

Thoroughly vortex the AM-211 sodium suspension.

-

Draw the calculated volume into the 1 mL syringe fitted with the oral gavage needle.

-

Ensure there are no air bubbles in the syringe.

-

-

Animal Restraint:

-

Properly restrain the mouse to immobilize the head and body. The head, neck, and back should be in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Needle Insertion:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and re-attempt.

-

-

Substance Administration:

-

Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the suspension.

-

Administer the full volume steadily.

-

-

Needle Withdrawal and Post-Administration Monitoring:

-

After administration, gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the nose or mouth, which could indicate improper administration into the trachea.

-

Figure 2: Workflow for oral gavage administration of AM-211 in mice.

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of your in vivo studies with AM-211 sodium, it is crucial to incorporate self-validating systems into your experimental design.

-

Vehicle Control Group: Always include a group of animals that receives the vehicle only (e.g., 0.5% methylcellulose) on the same dosing schedule as the treated groups. This will allow you to differentiate the effects of AM-211 from any potential effects of the vehicle or the administration procedure itself.

-

Positive Control Group: In models of allergic inflammation, a positive control group treated with a compound of known efficacy (e.g., a corticosteroid) can help to validate the model and provide a benchmark for the efficacy of AM-211.

-

Dose Confirmation: If possible, analytical methods can be used to confirm the concentration and stability of AM-211 in the dosing formulation.

-

Blinded Studies: Whenever feasible, experiments should be conducted in a blinded manner to minimize observer bias, particularly when assessing behavioral or subjective endpoints.

By adhering to these principles, researchers can enhance the scientific integrity and trustworthiness of their findings.

References

-

Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation - PubMed. [Link]

-

Effect of AM211 on nasal symptoms in a mouse model of allergic rhinitis... - ResearchGate. [Link]

-

Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2 - PubMed. [Link]

-

Discovery of anti-inflammatory role of prostaglandin D2 - PubMed. [Link]

-

What are PGD2 receptor modulators and how do they work? - Patsnap Synapse. [Link]

-

The DP2 receptor pathway and its downstream effects (not to scale). The... - ResearchGate. [Link]

-

SOP: Mouse Oral Gavage - Virginia Tech. [Link]

-

Oral Gavage Rodent SOP_IACUC.CassLSedit9-22 for 10-10-22 IACUC meeting.docx - Research | SDSU. [Link]

Sources

AM-211 Sodium: A Potent and Selective Tool for Interrogating the Prostaglandin D2 Receptor 2 (DP2) Pathway

Introduction

In the intricate landscape of cellular signaling, the Prostaglandin D2 (PGD2) pathway stands as a critical regulator of inflammatory responses, particularly in the context of allergic diseases. Central to this pathway is the Prostaglandin D2 Receptor 2 (DP2), also known as CRTH2, a G protein-coupled receptor predominantly expressed on key effector cells of the type 2 immune response, including eosinophils, basophils, and T helper 2 (Th2) cells.[1] The activation of DP2 by its ligand, PGD2, triggers a cascade of downstream events, leading to cellular chemotaxis, degranulation, and cytokine release, all of which are hallmarks of allergic inflammation.[1][2][3]

AM-211 sodium is a potent, selective, and orally bioavailable small molecule antagonist of the DP2 receptor.[2][4] Its high affinity and specificity for the DP2 receptor across multiple species, including human, mouse, rat, and guinea pig, make it an invaluable tool for researchers seeking to dissect the nuanced roles of the PGD2/DP2 signaling axis in both health and disease. This comprehensive guide provides detailed application notes and protocols for the effective use of AM-211 sodium as a research tool for studying cellular pathways in vitro.

Physicochemical Properties and Handling

| Property | Value | Source |

| Chemical Name | sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate | [4] |

| CAS Number | 1263077-74-2 (sodium salt) | [4] |

| Molecular Formula | C27H26F3N2NaO4 | [4] |

| Molecular Weight | 522.50 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C for long-term storage. | [4] |

Stock Solution Preparation

The accurate preparation of a stock solution is paramount for obtaining reproducible experimental results. Due to its hydrophobicity, AM-211 sodium should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO).

Protocol for 10 mM Stock Solution:

-

Weighing: Accurately weigh out 5.23 mg of AM-211 sodium powder.

-

Dissolution: Add 1 mL of anhydrous DMSO to the powder.

-

Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed vials.

Note on DMSO Concentration in Cell Culture: It is crucial to maintain a final DMSO concentration in your cell-based assays that is non-toxic to the cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity; however, it is best practice to keep the final concentration at or below 0.1% whenever possible. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Mechanism of Action: Antagonism of the DP2 Receptor

AM-211 sodium exerts its effects by competitively binding to the DP2 receptor, thereby preventing the binding of the endogenous ligand, PGD2, and its metabolites. The DP2 receptor is coupled to a Gi/o protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization. This signaling cascade ultimately orchestrates a range of pro-inflammatory cellular responses.

By blocking the DP2 receptor, AM-211 sodium effectively inhibits these downstream signaling events, making it a powerful tool to investigate the physiological and pathological consequences of DP2 activation.

Figure 1: AM-211 Sodium Blocks the PGD2/DP2 Signaling Pathway. PGD2 binds to the DP2 receptor, activating the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase (decreasing cAMP) and activation of phospholipase C (PLC), which increases intracellular calcium ([Ca²⁺]i) and activates downstream signaling. AM-211 sodium competitively antagonizes this interaction, blocking the subsequent cellular responses.

Application Notes and Protocols

AM-211 sodium can be employed in a variety of in vitro assays to probe the function of the DP2 receptor in different cell types. Below are detailed protocols for key applications.

Eosinophil Chemotaxis Assay

Principle: This assay measures the ability of AM-211 sodium to inhibit the directional migration of eosinophils towards a chemoattractant, such as PGD2. The Boyden chamber or similar multiwell migration plates are commonly used for this purpose.

Materials:

-

Human or mouse eosinophils (isolated from peripheral blood or bone marrow-derived)

-

AM-211 sodium stock solution (10 mM in DMSO)

-

PGD2 (Prostaglandin D2)

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Multiwell chemotaxis chamber (e.g., 96-well format with 5 µm pore size polycarbonate membrane)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Protocol:

-

Cell Preparation: Isolate eosinophils and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Cell Labeling: Incubate the cells with Calcein-AM according to the manufacturer's instructions. Wash the cells twice with chemotaxis buffer to remove excess dye and resuspend at 1 x 10^6 cells/mL.

-

Antagonist Pre-incubation: In a separate plate, pre-incubate the labeled eosinophils with various concentrations of AM-211 sodium (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.

-

Assay Plate Setup:

-

Lower Wells: Add chemotaxis buffer containing either PGD2 (e.g., 10 nM, a concentration known to induce robust chemotaxis) or buffer alone (negative control) to the lower wells of the chemotaxis chamber.

-

Filter Membrane: Carefully place the filter membrane over the lower wells.

-

Upper Wells: Add the pre-incubated eosinophils (from step 3) to the upper wells.

-

-

Incubation: Incubate the chemotaxis plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

After incubation, carefully remove the filter membrane.

-

Wipe the cells from the top surface of the membrane.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of AM-211 sodium compared to the vehicle control. Determine the IC50 value of AM-211 sodium.

Expected Results: AM-211 sodium should dose-dependently inhibit PGD2-induced eosinophil chemotaxis, with significant inhibition observed in the nanomolar range.

Figure 2: Workflow for Eosinophil Chemotaxis Assay. A schematic representation of the key steps involved in assessing the inhibitory effect of AM-211 sodium on eosinophil migration.

Basophil Activation Assay (Flow Cytometry)

Principle: This assay measures the ability of AM-211 sodium to inhibit PGD2-induced degranulation of basophils. Basophil activation is assessed by the upregulation of surface markers, such as CD63 or CD203c, which are expressed on the cell surface upon degranulation.[5][6]

Materials:

-

Fresh human peripheral blood collected in heparin or EDTA tubes

-

AM-211 sodium stock solution (10 mM in DMSO)

-

PGD2

-

Stimulation buffer (e.g., HEPES-buffered saline with 0.3% BSA)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD63 (e.g., FITC or PE)

-

Anti-IgE (e.g., PE-Cy5 or APC) for basophil identification

-

(Optional) Anti-CD203c (e.g., PE)

-

-

Lysis buffer (e.g., FACS Lysing Solution)

-

Flow cytometer

Protocol:

-

Blood Aliquoting: Aliquot 100 µL of whole blood into flow cytometry tubes.

-

Antagonist Pre-incubation: Add AM-211 sodium at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO) to the blood samples. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add PGD2 (e.g., 100 nM) or stimulation buffer alone (negative control) to the tubes. Incubate for 15-30 minutes at 37°C.

-

Staining: Add the antibody cocktail (anti-CD63, anti-IgE, and optional anti-CD203c) to each tube. Incubate for 20 minutes at room temperature in the dark.

-

Lysis: Add 2 mL of lysis buffer to each tube. Incubate for 10 minutes at room temperature in the dark.

-

Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with wash buffer (e.g., PBS with 1% BSA).

-

Resuspension: Resuspend the cell pellet in wash buffer for flow cytometric analysis.

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the basophil population based on their characteristic forward and side scatter properties and high IgE expression.

-

Determine the percentage of CD63-positive (activated) basophils within the basophil gate.

-

-

Data Analysis: Calculate the percentage of inhibition of basophil activation for each concentration of AM-211 sodium and determine the IC50 value.

Expected Results: AM-211 sodium is expected to cause a dose-dependent reduction in the percentage of PGD2-activated (CD63-positive) basophils.

Calcium Mobilization Assay

Principle: This assay measures the ability of AM-211 sodium to block the PGD2-induced increase in intracellular calcium concentration in cells expressing the DP2 receptor. This is typically performed using a calcium-sensitive fluorescent dye and a fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).[7]

Materials:

-

Cells expressing the DP2 receptor (e.g., HEK293 cells stably transfected with human DP2, or primary eosinophils/basophils)

-

AM-211 sodium stock solution (10 mM in DMSO)

-

PGD2

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (an anion-exchange inhibitor that can improve dye loading)

-

Fluorescence plate reader with automated liquid handling

Protocol:

-

Cell Plating: Plate the DP2-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Compound Addition:

-

Prepare a plate containing various concentrations of AM-211 sodium and a vehicle control.

-

Prepare a separate plate with a fixed concentration of PGD2 (e.g., a concentration that gives ~80% of the maximal response, EC80).

-

-

Assay Measurement:

-

Place the cell plate and compound plates into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

The instrument will automatically add the AM-211 sodium solutions (or vehicle) to the cell plate, and fluorescence will be monitored for a few minutes to observe any direct effects.

-

Next, the instrument will add the PGD2 solution to stimulate the cells.

-

Continue to monitor the fluorescence intensity for several minutes to capture the calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Calculate the percentage of inhibition of the PGD2-induced calcium flux by AM-211 sodium for each concentration.

-

Determine the IC50 value for AM-211 sodium.

-

Expected Results: Pre-treatment with AM-211 sodium should dose-dependently inhibit the transient increase in intracellular calcium induced by PGD2.

Safety and Handling

AM-211 sodium is a potent bioactive small molecule. As with any chemical reagent, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Note: A specific Safety Data Sheet (SDS) for AM-211 sodium should be obtained from the supplier and consulted before use. The safety information provided here is for general guidance and is not a substitute for a compound-specific SDS.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no cellular response to PGD2 | - Degraded PGD2- Low receptor expression- Inappropriate cell density | - Use fresh or properly stored PGD2- Verify DP2 receptor expression in your cell line- Optimize cell seeding density |

| High background in fluorescence assays | - Incomplete removal of dye- Autofluorescence of compounds | - Ensure thorough washing after dye loading- Run a compound-only control to check for autofluorescence |

| Precipitation of AM-211 sodium in aqueous solutions | - Low solubility in aqueous buffer- High final concentration | - Ensure the final DMSO concentration is sufficient to maintain solubility (but non-toxic)- Prepare fresh dilutions from the DMSO stock for each experiment |

| High variability between replicates | - Inconsistent cell numbers- Pipetting errors- Edge effects in multiwell plates | - Use a cell counter for accurate cell plating- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or fill them with buffer |

Conclusion

AM-211 sodium is a highly effective and specific pharmacological tool for the investigation of the PGD2/DP2 signaling pathway. Its potent antagonist activity allows for the precise interrogation of the role of this pathway in a variety of cellular processes, particularly those related to allergic inflammation. The protocols and guidelines provided in this document are intended to serve as a comprehensive resource for researchers to effectively utilize AM-211 sodium in their studies and to contribute to a deeper understanding of the complex mechanisms underlying inflammatory diseases.

References

-

Bain, G., et al. (2011). Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation. Journal of Pharmacology and Experimental Therapeutics, 338(1), 290-301. [Link]

-

Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 152(2), 224-238. [Link]

-

Patsnap. (2024). What are PGD2 receptor modulators and how do they work? Patsnap Synapse. [Link]

-

Gress, C., et al. (2024). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PLOS ONE, 19(7), e0307750. [Link]

-

Boumiza, R., Debard, A. L., & Monneret, G. (2005). The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives. Clinical and Molecular Allergy, 3, 9. [Link]

-

Barnstable, C. J., & Reddy, S. T. (2017). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Frontiers in Immunology, 8, 1319. [Link]

-

Dominguez-Soto, A., et al. (2015). Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells. Journal of Allergy and Clinical Immunology, 136(6), 1547-1554.e5. [Link]

-

Lorrain, D. S., et al. (2012). Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2. Journal of Clinical Pharmacology, 52(11), 1667-1676. [Link]

-

Ataman Kimya. SODIUM BENZOATE (E211). [Link]

-

Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

-

Santos, A. F., Alpan, O., & Hoffmann, H. J. (2021). Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice. Allergy, 76(6), 1635-1649. [Link]

-

LifeTein. (2023). DMSO usage in cell culture. [Link]

-

Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

-

ResearchGate. (2020). How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). [Link]

-

Bio-protocol. Calcium Flux Protocol. [Link]

-

Flow Contract Site Laboratory. (2018). The Basophil Activation Test: An Application of Flow Cytometry for Allergy Testing in Clinical Trials. [Link]

-

PubChem. AM-211 sodium. [Link]

-

Healthline. (2023). Sodium Benzoate: Uses, Dangers, and Safety. [Link]

-

proE.info. E211 – Sodium benzoate. [Link]

-

Tenger Chemical. (2024). Preservative 211 - Understanding Its Uses, Safety, and Regulations. [Link]

-

Food additives database. E211 – Sodium Benzoate. [Link]

-

Flow Cytometry and Mass Cytometry. (2018). Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis. Cytometry Part A, 93A(3), 328-337. [Link]

Sources

- 1. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]

- 4. medkoo.com [medkoo.com]

- 5. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fcslaboratory.com [fcslaboratory.com]

- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: AM-211 Sodium Solubility Guide

[1][2]

Subject: Prevention of AM-211 (DP2 Antagonist) Precipitation in Cell Culture Media Document ID: TS-AM211-SOL-01 Audience: Assay Development Scientists, Pharmacologists[1][2]

Executive Summary

AM-211 Sodium is the salt form of a lipophilic phenylacetic acid derivative (DP2/CRTH2 antagonist).[1][2] While the sodium salt modification improves initial solubility, the compound is prone to "crashing out" (precipitation) when introduced to physiological buffers. This occurs primarily due to pH shock converting the salt to its insoluble free acid form, and the common-ion effect driven by high sodium concentrations in standard media (DMEM/RPMI).[1]

This guide provides a validated protocol to maintain AM-211 bioavailability in assay conditions.

Part 1: The Chemistry of the "Crash" (Root Cause Analysis)

To prevent precipitation, you must understand the mechanism driving it. AM-211 behaves according to the solubility equilibrium of lipophilic weak acids.[1][2]

-

The pH Cliff: AM-211 Sodium is stable in high pH environments.[1][2] When a concentrated stock (often in DMSO) is added to media (pH 7.2–7.4), the local pH at the injection site can drop transiently or interact with the buffer capacity.[1][2] If the pH drops below the compound's pKa (approx.[1][2] 4.0–5.0 for the carboxylic acid), the equilibrium shifts toward the protonated free acid , which is hydrophobic and insoluble.

-

The Common-Ion Effect: Cell culture media contains high concentrations of Sodium Chloride (~140-150 mM).[1][2] The presence of excess

ions suppresses the dissociation of AM-211 Sodium, reducing its effective solubility product (

Part 2: Validated Solubilization Protocol

Objective: Prepare a stable 10 µM working solution in media from a 10 mM stock.

Materials Required

-

Compound: AM-211 Sodium Salt (Store at -20°C, desiccated).

-

Intermediate Buffer: PBS (pH 7.4) or Media with serum (BSA/FBS).[1][2]

-

Equipment: Vortex mixer, Sonicator (water bath).

Step-by-Step Workflow

1. Master Stock Preparation (10 mM) [1][2]

-

Dissolve AM-211 Sodium powder in 100% DMSO .

-

Critical: Do not use water or saline for the master stock.[1][2] The high concentration will likely precipitate immediately due to the common ion effect if saline is used.[2]

-

Validation: Solution must be crystal clear. If cloudy, sonicate at 37°C for 5 minutes.

2. The "Step-Down" Dilution (The Anti-Crash Method) [1][2]

-

Never add 10 mM stock directly to a large volume of cold media.[1][2] The concentration gradient causes immediate nucleation (precipitation).[1][2]

-

Create a 100x Intermediate: Dilute the 10 mM stock 1:100 into pure DMSO or 50% DMSO/PBS to create a 100 µM intermediate.

-

Why? This reduces the kinetic shock when entering the aqueous phase.[2]

3. Final Dosing into Media

-

Pre-warm your culture media to 37°C. Cold media accelerates precipitation.[1][2]

-

Vortex the media gently while adding the intermediate solution.

-

Serum Factor: Ensure your media contains at least 0.1% BSA or 1-10% FBS before adding the drug.[1][2] Albumin acts as a "molecular chaperone," binding the lipophilic AM-211 and keeping it in solution.[1]

Part 3: Visualization of Stability Pathways

The following diagram illustrates the kinetic pathways. The "Red Path" represents the common error leading to precipitation.[2] The "Green Path" is the validated protocol.[2]

Figure 1: Kinetic pathway comparison for AM-211 solubilization. The green pathway utilizes intermediate dilution and protein carriers to prevent nucleation.

Part 4: Troubleshooting & FAQs

Q1: My media turned slightly cloudy immediately after adding AM-211. Can I filter it?

-

Answer: NO. If you filter cloudy media (0.22 µm), you will remove the drug.[1][2] The cloudiness indicates the drug has precipitated into micro-crystals.[2]

-

Fix: You must restart. This time, ensure the media is warm (37°C) and contains serum/BSA.[1][2] If using serum-free media, you must use a carrier like

-cyclodextrin (HP-

Q2: Can I use water to make the master stock instead of DMSO?

-

Answer: It is risky.[1][2] While AM-211 is a sodium salt, its high lipophilicity means the "common ion effect" from any residual salts can cause instability at high concentrations (e.g., >1 mM).[1][2] DMSO is the standard for master stocks because it prevents protonation and aggregation.[2]

Q3: I am running a "Serum-Free" assay. How do I keep AM-211 soluble?

-

Answer: This is the most challenging condition. Without albumin (BSA/FBS) to sequester the lipophilic tail of AM-211, the free drug concentration hits its solubility limit rapidly.[1][2]

-

Protocol Modification:

Q4: Does the order of mixing matter?

-

Answer: Yes. Always add the concentrated drug to the large volume of media , not the other way around. Adding media to the drug stock creates a transient condition of "high drug/low solvent," forcing precipitation.

Part 5: Data Summary & Specifications

| Parameter | Specification | Notes |

| Compound Name | AM-211 Sodium | DP2 (CRTH2) Antagonist |

| MW | 522.49 g/mol | |

| Master Stock Solvent | 100% DMSO | Store at -20°C or -80°C |

| Max Aqueous Solubility | < 10 µM (PBS, no serum) | Highly dependent on pH |

| pKa (Acid) | ~4.5 (Estimated) | Precipitates below pH 6.0 |

| Critical Additive | BSA or FBS | Essential for concentrations >100 nM |

References

-

Bain, G., et al. (2011).[1][2][3] Pharmacology of AM211, a Potent and Selective Prostaglandin D2 Receptor Type 2 Antagonist That Is Active in Animal Models of Allergic Inflammation. Journal of Pharmacology and Experimental Therapeutics, 338(1), 290–301.[1][3]

-

Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for solubility of lipophilic salts).

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

Technical Support Center: Optimizing AM-211 Sodium Concentration for Enhanced Experimental Outcomes

Welcome to the technical support resource for AM-211, a potent and selective antagonist of the prostaglandin D2 receptor type 2 (DP2), a G protein-coupled receptor (GPCR) implicated in allergic inflammation.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing sodium concentration in your experiments involving AM-211.

This document will provide a foundational understanding of the critical role of sodium ions in modulating the function of Class A GPCRs, such as DP2, and offer practical, step-by-step protocols to ensure the reliability and accuracy of your experimental data.

The Underpinning Principle: Sodium as an Allosteric Modulator of GPCRs

Recent advancements in structural biology have revealed that many Class A GPCRs, the largest family of GPCRs in the human genome, possess a conserved sodium-binding pocket within their seven-transmembrane (7TM) domain.[2][3] This pocket, when occupied by a sodium ion, stabilizes the inactive conformation of the receptor.[4]

The binding of sodium ions acts as a form of allosteric modulation, meaning it influences the binding of other ligands at a distinct site (the orthosteric site) and modulates the receptor's signaling activity.[5] For many Class A GPCRs, the presence of sodium ions has been shown to:

-

Decrease the binding affinity of agonists.

-

Increase the binding affinity of antagonists. [4]

Given that AM-211 is a DP2 antagonist, its binding affinity and, consequently, its potency in functional assays, are likely to be sensitive to the sodium concentration in your experimental buffer. Physiological extracellular sodium concentration is approximately 140 mM, which can significantly influence receptor conformation and ligand binding.[2] Therefore, precise control and optimization of sodium concentration are paramount for obtaining reproducible and physiologically relevant results.

Frequently Asked Questions (FAQs)

Q1: Why is the sodium concentration in my buffer so important when working with AM-211?

The DP2 receptor, the target of AM-211, is a Class A GPCR. These receptors often contain a highly conserved sodium-binding site that stabilizes their inactive state.[2][3] As an antagonist, AM-211 preferentially binds to the inactive conformation of the DP2 receptor. The presence of sodium ions in the binding pocket can therefore enhance the binding affinity of AM-211. Inconsistent or suboptimal sodium concentrations can lead to variability in your results, including shifts in measured potency (IC50) and binding affinity (Ki).

Q2: What is a good starting concentration of sodium for my AM-211 experiments?

For initial experiments, it is recommended to mimic physiological conditions. A starting concentration of 100-150 mM NaCl in your assay buffer is a robust starting point. This concentration range reflects the physiological extracellular sodium levels and is often used in GPCR binding and functional assays.[2]

Q3: Can I substitute NaCl with another salt, like KCl?

It is strongly advised not to substitute NaCl with KCl or other salts when investigating the specific effects of sodium. The allosteric modulation is specific to the sodium ion due to its size and charge, allowing it to fit into the conserved binding pocket. Other cations, like potassium (K+), are larger and do not fit into this pocket, thus they will not have the same effect. If you need to maintain a specific ionic strength, you can use a non-sodium salt like Choline Chloride to balance the ionic strength in your low-sodium buffers.

Q4: I am observing a lower than expected potency for AM-211 in my functional assay. Could this be related to the sodium concentration?

Yes, this is a strong possibility. If your assay buffer has a low or no sodium concentration, the binding affinity of AM-211 to the DP2 receptor may be reduced. This would manifest as a rightward shift in your dose-response curve and a higher IC50 value, indicating lower apparent potency. We recommend verifying and optimizing the sodium concentration in your buffer.

Q5: How does sodium concentration affect agonist binding to the DP2 receptor?